molecular formula C9H11ClFNO B13026093 (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL

(1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL

Cat. No.: B13026093
M. Wt: 203.64 g/mol
InChI Key: FTSOYUUFUORFAW-CDUCUWFYSA-N
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Description

(1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL is a chiral compound with significant potential in various scientific fields. This compound features a unique combination of an amino group, a chlorinated and fluorinated aromatic ring, and a hydroxyl group, making it an interesting subject for research and application.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 3-chloro-5-fluorobenzaldehyde and a suitable chiral amine.

    Reaction Conditions: The reaction conditions often involve the use of solvents like tetrahydrofuran (THF) and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize waste. The process may include purification steps such as crystallization or chromatography to obtain the final product in its pure form .

Chemical Reactions Analysis

Types of Reactions

(1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and the use of appropriate solvents .

Major Products Formed

The major products formed from these reactions include various derivatives with modified functional groups, which can be further utilized in different applications .

Scientific Research Applications

(1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: It is investigated for its potential therapeutic effects in treating various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved may include signal transduction, gene expression, and metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other chiral amino alcohols with substituted aromatic rings, such as:

Uniqueness

The uniqueness of (1R,2S)-1-Amino-1-(3-chloro-5-fluorophenyl)propan-2-OL lies in its specific combination of functional groups and chiral centers, which confer distinct chemical and biological properties. This makes it a valuable compound for research and application in various fields .

Properties

Molecular Formula

C9H11ClFNO

Molecular Weight

203.64 g/mol

IUPAC Name

(1R,2S)-1-amino-1-(3-chloro-5-fluorophenyl)propan-2-ol

InChI

InChI=1S/C9H11ClFNO/c1-5(13)9(12)6-2-7(10)4-8(11)3-6/h2-5,9,13H,12H2,1H3/t5-,9-/m0/s1

InChI Key

FTSOYUUFUORFAW-CDUCUWFYSA-N

Isomeric SMILES

C[C@@H]([C@@H](C1=CC(=CC(=C1)Cl)F)N)O

Canonical SMILES

CC(C(C1=CC(=CC(=C1)Cl)F)N)O

Origin of Product

United States

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